
1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoroethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (Br2, Cl2) and catalysts like FeCl3 or AlCl3 are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Differing in the position of the chlorine and fluorine atoms.
Uniqueness
1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H4Cl2F4 |
|---|---|
Molecular Weight |
247.01 g/mol |
IUPAC Name |
1,5-dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-5-2-6(10)7(11)1-4(5)3-8(12,13)14/h1-2H,3H2 |
InChI Key |
FEROFAZLZKVDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)
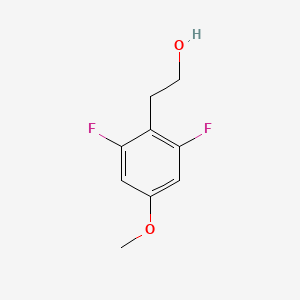
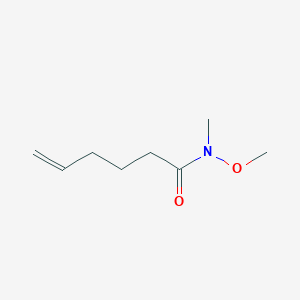

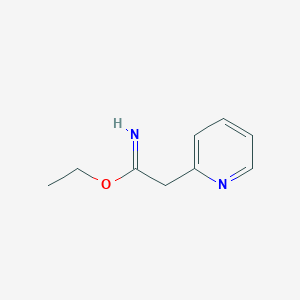
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)

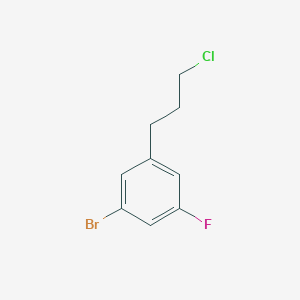
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
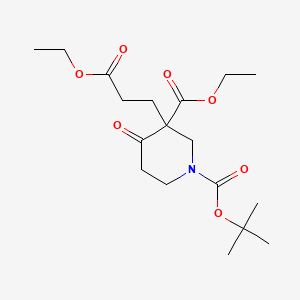

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
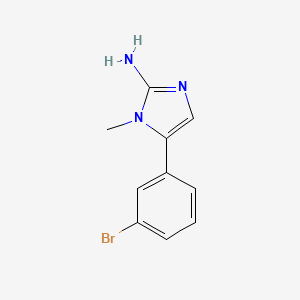
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
